Lasofoxifen

Übersicht

Beschreibung

Lasofoxifene is a nonsteroidal selective estrogen receptor modulator (SERM) that binds with high affinity to both estrogen receptor alpha and estrogen receptor beta. It is marketed under the brand name Fablyn and is primarily used for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women . Additionally, it has shown promise in reducing the incidence of estrogen receptor-positive breast cancer .

Wissenschaftliche Forschungsanwendungen

Lasofoxifene has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of selective estrogen receptor modulators.

Biology: Investigated for its effects on estrogen receptor signaling pathways.

Medicine: Primarily used for the treatment of osteoporosis and vaginal atrophy.

Industry: Utilized in the pharmaceutical industry for the development of new therapeutic agents.

Wirkmechanismus

Target of Action

Lasofoxifene is a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . These receptors are primarily found in tissues such as bone, uterus, breast, blood vessels, and liver .

Mode of Action

Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen . It reduces the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, and stimulates the activity of osteoblasts, the bone-forming cells . It exhibits both significant estrogenic and antiestrogenic activity both in vitro and in vivo .

Biochemical Pathways

The primary biochemical pathway affected by lasofoxifene is the estrogen signaling pathway. By binding to estrogen receptors, lasofoxifene can suppress the estrogen signaling in oncogenic pathways and inhibit the downstream gene transcription .

Pharmacokinetics

Lasofoxifene has greatly improved oral bioavailability relative to tamoxifen and raloxifene, which may also be involved in its greater potency . This improved bioavailability ensures that a sufficient amount of the drug reaches its target sites to exert its therapeutic effects.

Result of Action

The primary result of lasofoxifene’s action is the reduction in the risk of both vertebral and nonvertebral fractures in postmenopausal women with osteoporosis . It also addresses other postmenopausal conditions, including reduction in risk of breast cancer and treatment of vulvar and vaginal atrophy (VVA) . In studies of breast cancer prevention, lasofoxifene showed a significant reduction in breast cancer incidence .

Action Environment

The action of lasofoxifene can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and efficacy. In a study, lasofoxifene was found to be more effective when combined with palbociclib, a CDK4/6 inhibitor, at inhibiting primary tumor growth and reducing metastases . The patient’s hormonal status, particularly the levels of estrogen, can also influence the drug’s action. As lasofoxifene is primarily used in postmenopausal women, the decreased levels of estrogen in these individuals can impact the drug’s effectiveness .

Biochemische Analyse

Biochemical Properties

Lasofoxifene exhibits both significant estrogenic and antiestrogenic activity both in vitro and in vivo, targeting any tissues that possess estrogen receptors (ERs), such as bone, uterus, breast, blood vessels, and liver . Binding assays demonstrated high affinity of lasofoxifene for both ERα and ERβ in a tissue-dependent manner .

Cellular Effects

Lasofoxifene has been shown to have significant effects on various types of cells and cellular processes. It exhibits both significant estrogenic and antiestrogenic activity, targeting any tissues that possess ERs, such as bone, uterus, breast, blood vessels, and liver . In a mouse model of letrozole-resistant breast cancer with no ESR1 mutations, reduced levels of ERα, and overexpression of HER2, lasofoxifene alone or combined with palbociclib inhibited primary tumor growth more effectively than fulvestrant .

Molecular Mechanism

Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen to reduce the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, stimulation of osteoblast (the bone forming cells) activity and additional effects on calcium homeostasis . It selectively binds to both ERα and ERβ with high affinity .

Temporal Effects in Laboratory Settings

In the ELAINE-1 trial, lasofoxifene monotherapy produced a notable numerical improvement in median progression-free survival (PFS) from 3.7 months with fulvestrant (Faslodex) alone to 5.6 months .

Dosage Effects in Animal Models

In a mouse model of letrozole-resistant breast cancer with no ESR1 mutations, reduced levels of ERα, and overexpression of HER2, lasofoxifene alone or combined with palbociclib inhibited primary tumor growth more effectively than fulvestrant .

Metabolic Pathways

Phase I oxidation via hepatic CYP3A4/CYP3A5 and CYP2D6 accounts for nearly half of total metabolism of lasofoxifene. Phase II conjugation reactions include glucuronidation and sulfation. Its glucuronidation is catalyzed by UGTs that are expressed in both the liver (UGT1A1, UGT1A3, UGT1A6, and UGT1A9) and the intestine (UGT1A8 and UGT1A10) .

Transport and Distribution

The apparent volume of distribution of lasofoxifene in postmenopausal women is 1350L .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Lasofoxifene can be synthesized via a Lewis acid-mediated three-component coupling reaction. This involves the reaction of 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of hafnium tetrachloride to produce a triarylbutene intermediate. This intermediate undergoes iodocarbocyclization followed by elimination of hydrogen iodide to form the olefin part, and subsequent migration of the double bond yields lasofoxifene .

Industrial Production Methods: The industrial production of lasofoxifene tartrate involves the preparation of a solid crystalline form of 1-(2-[4-(6-methoxy-3,4-dihydronaphthalene-1-yl)phenoxy]ethyl)pyrrolidine. This compound is a key intermediate in the synthesis of lasofoxifene. The process includes purification steps using solvents such as ethanol or methanol .

Analyse Chemischer Reaktionen

Types of Reactions: Lasofoxifene undergoes several types of chemical reactions, including:

Conjugation Reactions: Phase II reactions include glucuronidation and sulfation, catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs) expressed in the liver and intestine.

Common Reagents and Conditions:

Oxidation: Common reagents include cytochrome P450 enzymes.

Glucuronidation: Catalyzed by UGT1A1, UGT1A3, UGT1A6, UGT1A9, UGT1A8, and UGT1A10.

Major Products:

Oxidation Products: Various oxidized metabolites.

Conjugation Products: Glucuronide and sulfate conjugates.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

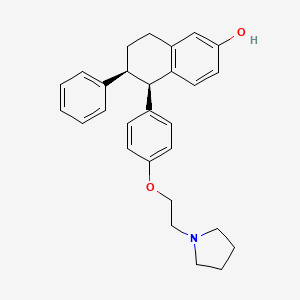

IUPAC Name |

(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO2/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2/t26-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXESHMAMLJKROZ-IAPPQJPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171037 | |

| Record name | Lasofoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen to reduce the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, stimulation of osteoblast (the bone forming cells) activity and additional effects on calcium homeostasis. It acts as an antagonist at uterus and mammary glands by suppressing the estrogen signaling in oncogenic pathways and inhibits the downstream gene transcription. A study also suggests that lasofoxifene may also act as an inverse agonist at CB2 cannabinoid receptor which is expressed in bone to inhibit osteoclast formation and resorptive activity. | |

| Record name | Lasofoxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06202 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

180916-16-9 | |

| Record name | Lasofoxifene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180916-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lasofoxifene [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180916169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lasofoxifene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06202 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lasofoxifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LASOFOXIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/337G83N988 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.